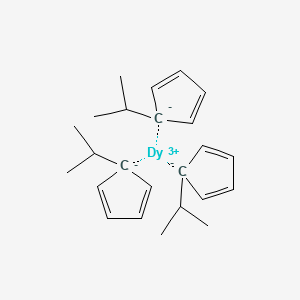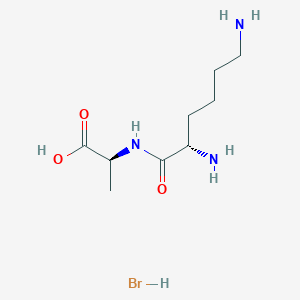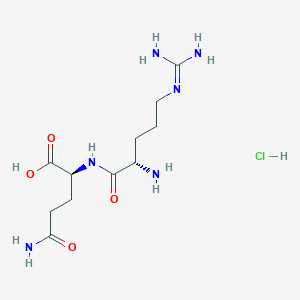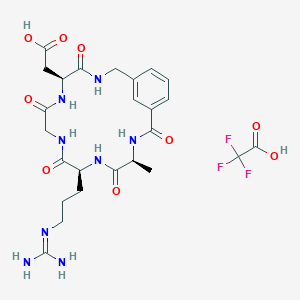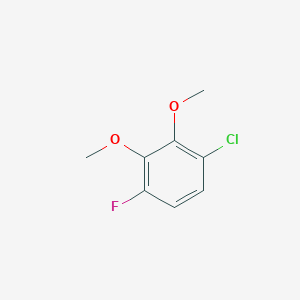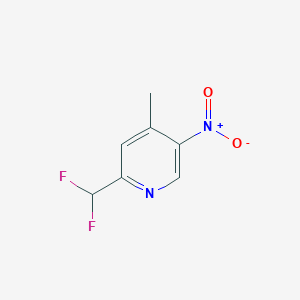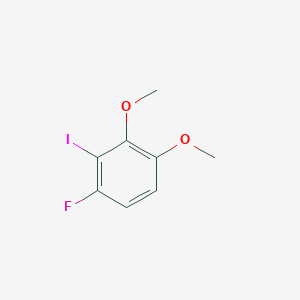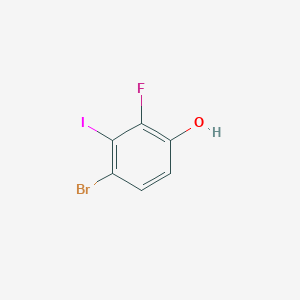
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene, also known as 2CF5T, is a fluorinated aromatic hydrocarbon compound. It is a derivative of toluene and is used in various scientific and industrial applications. Its molecular structure is composed of a single benzene ring with two chlorine atom and one fluorine atom attached to the ring. It has a molecular weight of 194.06 g/mol and a boiling point of 58.7 °C.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a solvent in chromatography, and as a starting material in the preparation of other fluorinated compounds. It has also been used in the preparation of pharmaceuticals, pesticides, and other chemicals.
Mecanismo De Acción
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is known to react with a variety of compounds, including amines, carboxylic acids, and alcohols. The reaction of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene with these compounds is thought to occur through a nucleophilic substitution mechanism. This involves the displacement of the chlorine atom on the 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene molecule by the nucleophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is not toxic to humans at low concentrations. However, at higher concentrations, it has been found to be an irritant to the skin, eyes, and respiratory system. It has also been shown to be an endocrine disruptor, meaning that it can interfere with the normal functioning of the endocrine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene is a useful compound for laboratory experiments due to its relatively low cost and easy availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution. It should also be used in a well-ventilated area and protective equipment should be worn when handling it.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene. These include further studies into its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Additionally, research could be conducted into the development of new methods for synthesizing 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene, as well as new applications for the compound. Finally, further studies into the mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene could help to improve the understanding of its reactivity with other compounds.
Métodos De Síntesis
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene can be synthesized from toluene by a process called halogenation. This involves the reaction of toluene with chlorine and fluorine gases in the presence of a catalyst. The reaction is carried out in a closed system at a temperature of 80 °C and a pressure of 1 atm. The reaction produces 2-Chloro-4-fluoro-5-(trifluoromethyl)toluene as the main product, along with other by-products.
Propiedades
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEHSUVGZLWSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-(trifluoromethyl)toluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

